molecular formula C15H11BrN2O4 B11550893 methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate

methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate

Cat. No.: B11550893
M. Wt: 363.16 g/mol
InChI Key: XZMWSDKEEMMGGQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate is an organic compound that features a complex structure with a combination of aromatic rings, nitro, bromo, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the nitration of a brominated aromatic compound followed by a condensation reaction with an amino benzoate derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized aromatic compound, while reduction could produce a more saturated derivative .

Scientific Research Applications

Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its nitro and bromo groups may participate in redox reactions, influencing cellular processes. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

methyl 4-[(4-bromo-3-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H11BrN2O4/c1-22-15(19)11-3-5-12(6-4-11)17-9-10-2-7-13(16)14(8-10)18(20)21/h2-9H,1H3

InChI Key

XZMWSDKEEMMGGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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